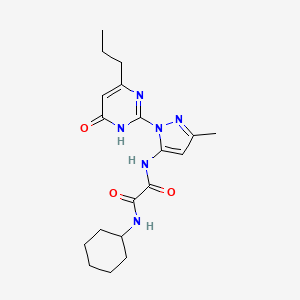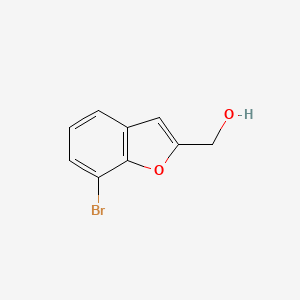
(7-Bromobenzofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Ketone Derivatives : A study by Karatas et al. (2006) explored the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, which shares a similar structural framework with (7-Bromobenzofuran-2-yl)methanol. This compound demonstrated significant influence on vitamin and malondialdehyde levels in rats, showcasing its potential in chemical synthesis and biological studies (Karatas, Koca, Kara, & Servi, 2006).
Photochemical Studies : Research by Eriksson et al. (2004) on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions provides insights into the behavior of brominated compounds similar to this compound under UV light. This has implications for understanding the environmental fate of such compounds (Eriksson, Green, Marsh, & Bergman, 2004).
NBS/DMSO-mediated Synthesis : Dong and Xu (2018) investigated the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, a process relevant to the production of compounds like this compound. This study highlights novel methods in the efficient preparation of such compounds (Dong & Xu, 2018).
Biomedical Applications
Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based triazoles, which may have structural similarities to this compound. These compounds exhibited high antimicrobial activity, suggesting potential biomedical applications for similar benzofuran derivatives (Sunitha et al., 2017).
In Vitro Cytotoxicity Testing : Công et al. (2020) conducted in vitro cytotoxicity testing on 2-aroylbenzofuran-3-ols, which are chemically related to this compound. Their research provides insights into the potential anticancer properties of similar benzofuran compounds (Công et al., 2020).
Environmental Implications
- Photolytic Behavior : Lenoir et al. (1991) studied the photolytic behavior of halogenated dibenzo-p-dioxins and furans, which could provide insights into the environmental behavior of this compound under similar conditions (Lenoir, Schramm, Hutzinger, & Schedel, 1991).
Catalysis and Material Science
Catalysis with Methanol : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research, involving reactions in methanol, could be relevant for understanding catalytic processes involving this compound (Ghorbanloo & Alamooti, 2017).
Dehydrogenation of Aqueous Methanol : Sinha et al. (2018) investigated the dehydrogenation of aqueous methanol catalyzed by [Ru(trop2dad)], offering insights that could be applicable to reactions involving this compound (Sinha, Trincado, Grützmacher, & de Bruin, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(7-bromo-1-benzofuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKOPYYFYXNNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
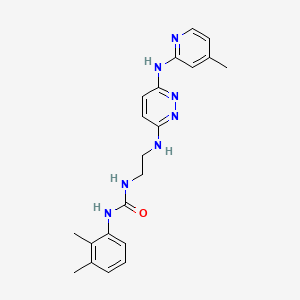
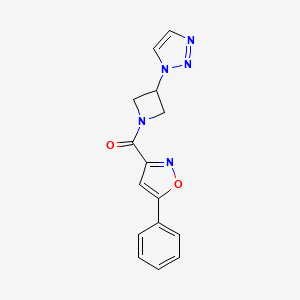
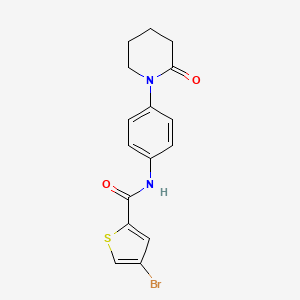

![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
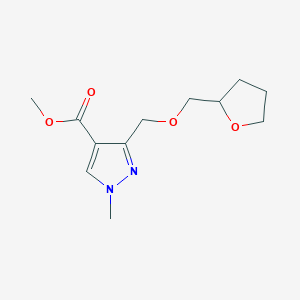
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)

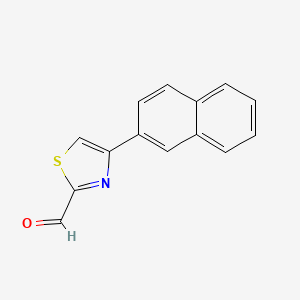
![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)


